molecular formula C12H11FO3 B13645093 Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate

Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate

Cat. No.: B13645093
M. Wt: 222.21 g/mol
InChI Key: ZOGUNPHXFXKYQQ-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate (CAS: 1033196-12-1) is a substituted benzofuran derivative with the molecular formula C₁₂H₁₁FO₃. It is characterized by a fluorine atom at the 5-position, a methyl group at the 3-position, and an ethyl ester moiety at the 2-position of the benzofuran core. This compound is synthesized with high purity (≥98%) and is of interest in pharmaceutical and materials science research due to the electronic and steric effects imparted by its substituents . Benzofuran derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, though specific pharmacological data for this compound remains underexplored in the available literature.

Properties

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H11FO3/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3

InChI Key

ZOGUNPHXFXKYQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)F)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-fluorobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction proceeds through a cyclization process to form the benzofuran ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Here's a detailed article on the applications of Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate, incorporating research findings and insights from various sources.

Scientific Research Applications

This compound is a compound with diverse applications in scientific research, particularly in medicinal chemistry. Its unique chemical structure and properties make it valuable in synthesizing potential pharmaceutical agents and exploring organic electronics.

Preparation and Chemical Reactions

Preparation Methods: The synthesis of Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate involves selecting starting materials like 5-fluoro-2-methylphenol and ethyl bromoacetate. The benzofuran ring forms through a cyclization reaction, followed by esterification of the carboxylic acid group to form the ethyl ester. Industrial production methods may use continuous flow reactors to enhance efficiency and yield.

Chemical Reactions: This compound can undergo oxidation, reduction, and substitution reactions. Oxidation can form carboxylic acids or ketones using oxidizing agents like potassium permanganate, while reduction converts the ester group to an alcohol using reducing agents like lithium aluminum hydride. The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Applications

  • Medicinal Chemistry: Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate serves as a building block in synthesizing potential pharmaceutical agents, especially those targeting neurological disorders and cancer.
  • Materials Science: This compound is explored for its potential use in organic electronics and optoelectronic devices because of its unique electronic properties.
  • Biological Studies: It acts as a probe in biological studies to investigate enzyme interactions and metabolic pathways.

Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate is of interest in medicinal chemistry and biological research because of its structure and potential therapeutic applications.

Case Studies:

  • Antitumor Activity: Compounds structurally related to this compound have shown antiproliferative effects on breast, lung, and prostate cancer cells. Halogen substituents enhance cytotoxic activity.
  • Enzyme Inhibition: This compound has been investigated for inhibiting specific enzymes involved in cancer progression. Modifications in the benzofuran structure correlated with increased inhibition of thioesterase activity in Pks13, a target for tuberculosis treatment.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzofuran Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups
This compound 5-F, 3-CH₃, 2-COOEt C₁₂H₁₁FO₃ Ester, Fluorine, Methyl
5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran 5-F, 2-CH₃, 3-SO₂(3-MeC₆H₄) C₁₆H₁₃FO₃S Sulfonyl, Fluorine, Methyl
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate 5,5-F₂, 3-NH₂, 2-COOEt (tetrahydro core) C₁₁H₁₃F₂NO₃ Ester, Amino, Difluoro, Saturated ring
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate 5-OAc, 2-CH₃, 3-COOEt C₁₄H₁₄O₅ Ester, Acetyloxy, Methyl

Analysis of Substituent Effects

Fluorine vs. In contrast, the sulfonyl group in 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran introduces strong electron-withdrawing effects and hydrogen-bonding capacity, which may influence receptor binding or crystal packing (e.g., π⋯π interactions noted in its crystal structure ).

Methyl vs. Amino Groups: The 3-methyl group in the target compound provides steric hindrance and moderate hydrophobicity.

Saturated vs.

Physicochemical and Pharmacological Comparisons

Key Observations

  • Crystal Packing : The sulfonyl derivative exhibits significant π⋯π stacking (centroid separations: 3.658–3.771 Å) and dihedral angles (80.96°) between benzofuran and sulfonyl-substituted phenyl rings, which may influence solid-state reactivity or formulation stability .
  • Biological Activity: Sulfonyl and amino substituents are associated with enhanced target engagement in benzofurans, such as kinase inhibition (sulfonyl) or neurotransmitter receptor modulation (amino) . The target compound’s ester and methyl groups may favor metabolic resistance but require further pharmacological validation.

Biological Activity

Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a benzofuran core structure with a fluorine substituent, which enhances its electronic properties and biological activity. The presence of the fluorine atom increases lipophilicity, potentially improving membrane permeability and metabolic stability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biological pathways. Studies suggest that the compound may inhibit certain enzymes, modulating pathways related to cancer cell proliferation and antimicrobial activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its cytotoxic effects on various cancer cell lines, demonstrating an IC50 value indicative of potent activity against tumor cells. The compound's structure-activity relationship (SAR) suggests that modifications can enhance its antiproliferative effects, making it a promising candidate for further development in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism underlying this activity may involve the disruption of bacterial cell membranes or inhibition of specific metabolic pathways .

Study on Antitumor Activity

In a recent study involving this compound, researchers observed significant inhibition of cell growth in head and neck cancer cell lines. The study employed a series of benzofuran derivatives to assess their cytotoxicity, revealing that the presence of the fluorine atom contributed positively to their anticancer activity .

Evaluation of Antimicrobial Effects

Another study focused on the antimicrobial properties of this compound, where it was tested against multiple bacterial strains. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
This compoundStructureContains a fluorine atom enhancing biological activity
Ethyl 5-Nitrobenzofuran-2-CarboxylateStructureNitro group may affect electronic properties differently
Ethyl 5-Chlorobenzofuran-2-CarboxylateStructureChlorine substituent offers different interaction dynamics

This table illustrates how this compound compares with other benzofuran derivatives, emphasizing its unique fluorine substituent which significantly impacts its biological activities.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including Claisen condensation, Friedel-Crafts acylation, or Suzuki coupling. Key parameters for optimization include:

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF or dichloromethane) for improved solubility and reaction efficiency.
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) for electrophilic substitution reactions. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography. Final product purity is confirmed using NMR (¹H/¹³C) and mass spectrometry .

Q. How is the structural integrity of this compound validated during synthesis?

A combination of analytical techniques is employed:

  • NMR spectroscopy : Assigns peaks to protons (e.g., fluorine-coupled splitting in ¹H NMR) and carbons.
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z ~248).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., O–H⋯O dimers observed in benzofuran analogs) .

Q. What functional groups in this compound influence its reactivity?

Key functional groups include:

  • Ethyl ester : Susceptible to hydrolysis under acidic/basic conditions.
  • Fluorine substituent : Enhances electrophilic aromatic substitution (meta-directing).
  • Methyl group : Steric effects may influence regioselectivity in further derivatization. Reactivity studies often employ nucleophilic substitution or ester hydrolysis to modify these groups .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

Molecular docking simulations (e.g., AutoDock Vina) are used to assess binding affinity to targets like viral proteases or inflammatory enzymes. Parameters include:

  • Ligand preparation : Protonation states optimized at physiological pH.
  • Binding pocket analysis : Grid boxes centered on catalytic residues (e.g., His41 in SARS-CoV-2 Mpro). Results are validated via in vitro enzyme inhibition assays (IC₅₀ values) .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies (e.g., bond length variations) are addressed by:

  • Cross-validation : Comparing X-ray diffraction data with DFT-optimized geometries.
  • Dynamic effects : NMR relaxation studies to account for solution-phase conformational flexibility.
  • Temperature-dependent crystallography : Resolves thermal motion artifacts in X-ray structures .

Q. How do halogen substitutions (F vs. Br/Cl) alter the compound’s pharmacological profile?

A comparative study of analogs reveals:

SubstituentElectronic EffectBioactivity Trend
Fluorine Strong electron-withdrawingEnhanced enzyme inhibition (e.g., COX-2)
Bromine Increased lipophilicityImproved membrane permeability
Chlorine Moderate polarityBalanced solubility and potency
These trends are quantified via logP measurements and IC₅₀ assays .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Key issues include:

  • Racemization : Minimized by low-temperature reactions and chiral catalysts (e.g., BINOL-derived phosphoric acids).
  • Purification : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid). Process analytical technology (PAT) ensures real-time monitoring of enantiomeric excess .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting NMR and MS data for derivatives of this compound?

  • Peak assignment : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.
  • Isotopic patterns : Confirm molecular ions via high-resolution MS (HRMS) to distinguish [M+H]+ from adducts.
  • Degradation products : Stability studies under forced conditions (e.g., heat/humidity) identify hydrolyzed byproducts .

Q. What experimental controls are critical in enzyme inhibition studies?

  • Positive controls : Known inhibitors (e.g., indomethacin for COX-2).
  • Negative controls : DMSO vehicle to exclude solvent effects.
  • Dose-response curves : Triplicate measurements to calculate IC₅₀ with 95% confidence intervals .

Tables for Comparative Analysis

Q. Table 1: Synthetic Yields Under Varied Conditions

StepSolventTemp (°C)CatalystYield (%)
AcylationDCM25AlCl₃78
EsterificationEtOH60H₂SO₄85
CouplingDMF80Pd(PPh₃)₄62
Data aggregated from multi-step syntheses .

Q. Table 2: Biological Activity of Halogenated Analogs

AnalogTarget EnzymeIC₅₀ (µM)logP
5-FluoroCOX-21.22.8
5-BromoHIV RT3.43.5
5-ChloroSARS-CoV-2 PLpro2.12.9
Comparative data from enzyme inhibition assays .

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